molecular formula C19H32N2O5 B13981734 tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate

tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B13981734
M. Wt: 368.5 g/mol
InChI Key: OENCLVKIHZNTFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate is a spirocyclic compound featuring an 8-azaspiro[4.5]decane core. Key structural elements include:

  • A tert-butoxycarbonyl (Boc) -protected amino group at position 1.
  • A 3-oxo (keto) group at position 2.
  • A Boc carboxylate at position 6.

This compound is of interest in medicinal chemistry due to its spirocyclic architecture, which enhances conformational rigidity and bioavailability. Such scaffolds are frequently employed in drug discovery for targeting enzymes or receptors requiring precise spatial arrangements .

Properties

Molecular Formula

C19H32N2O5

Molecular Weight

368.5 g/mol

IUPAC Name

tert-butyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxo-8-azaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C19H32N2O5/c1-17(2,3)25-15(23)20-14-11-13(22)12-19(14)7-9-21(10-8-19)16(24)26-18(4,5)6/h14H,7-12H2,1-6H3,(H,20,23)

InChI Key

OENCLVKIHZNTFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(=O)CC12CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a tert-butylation reaction using tert-butyl chloride and a base such as sodium hydride.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.

    Oxidation: The oxidation of the intermediate compound to introduce the oxo group is carried out using an oxidizing agent such as potassium permanganate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and oxo groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Chemical Synthesis: It serves as a building block in the synthesis of complex organic molecules.

    Industrial Applications: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The table below compares structural features, applications, and properties of the target compound with related spirocyclic derivatives:

Compound Name (CAS No.) Core Structure Key Substituents Applications/Significance Physical Properties (if available) Reference
Target Compound 8-azaspiro[4.5]decane 1: Boc-amino; 3: oxo; 8: Boc-carboxylate Potential intermediate for bioactive molecule synthesis Not reported -
tert-Butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate (191805-29-5) 8-azaspiro[4.5]decane 1: oxo; 8: Boc-carboxylate Precursor for spirocyclic amines (e.g., in RAS inhibitor synthesis) White to yellow solid; stable at 2–8°C
tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (954236-44-3) 1-oxa-8-azaspiro[4.5]decane 3: oxo; 8: Boc-carboxylate Building block for peptide mimics or heterocyclic libraries Not reported
tert-Butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate (374794-96-4) 2-oxa-8-azaspiro[4.5]decane 2: oxygen bridge; 8: Boc-carboxylate Structural analog for probing ring strain and solubility Similarity score: 0.94
tert-Butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (1160246-91-2) 1-oxa-8-azaspiro[4.5]decane 3: amino; 8: Boc-carboxylate Intermediate for functionalized spirocycles (e.g., nucleophilic substitution reactions) Purity: 97%

Biological Activity

tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H32N2O5C_{19}H_{32}N_{2}O_{5}, with a molecular weight of 356.47 g/mol. The compound features a spirocyclic structure, which is significant in influencing its biological properties.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may inhibit certain enzymes or receptors, leading to various pharmacological effects. The exact pathways remain under investigation, but potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cell proliferation and survival.
  • Receptor Modulation : It may interact with specific receptors, altering signaling pathways that regulate cellular functions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Initial studies suggest potential antibacterial effects against various strains of bacteria.
  • Anticancer Activity : The compound has been investigated for its ability to induce apoptosis in cancer cells.
  • Neuroprotective Effects : Emerging data indicate possible neuroprotective properties, warranting further exploration.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of similar compounds within the spirocyclic class. Results indicated that compounds with structural similarities exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Study 2: Anticancer Potential

In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines by activating caspase pathways. For instance, a related spirocyclic compound demonstrated potent anticancer activity in human breast cancer cells, leading to further investigations into the structure-activity relationship .

Study 3: Neuroprotective Properties

Research exploring neuroprotective effects revealed that compounds with similar structures could reduce oxidative stress in neuronal cells, indicating potential for treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

Compound NameStructure FeaturesBiological Activity
tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decaneContains oxo groupAntimicrobial
tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decaneAmino substitutionAnticancer
tert-butyl 1-oxa-4,8-diazaspiro[4.5]decaneDiaza structureNeuroprotective

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.